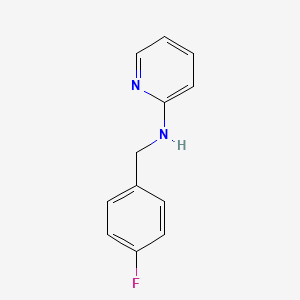

N-(4-fluorobenzyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZILXGBGUICZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Reaction Pathways

Direct Amination Strategies for Pyridine (B92270) Core Functionalization

Direct amination strategies focus on creating the N-aryl bond by reacting an amine with a functionalized pyridine ring. These methods are powerful tools in modern organic synthesis for constructing arylamines.

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of N-(4-fluorobenzyl)pyridin-2-amine. This pathway involves the reaction of a pyridine ring bearing a suitable leaving group at the 2-position, such as a halogen (Cl, Br), with 4-fluorobenzylamine (B26447). The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by the ring nitrogen.

The reaction is typically performed by heating the 2-halopyridine substrate with 4-fluorobenzylamine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. While the reaction can be conducted without a catalyst, high temperatures may be required to overcome the activation barrier, especially for less reactive substrates like 2-chloropyridine (B119429). researchgate.net The use of high-boiling point solvents such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can facilitate this transformation. Flow reactors, which allow for short reaction times at very high temperatures (up to 300°C), have been shown to efficiently promote the SNAr amination of 2-chloropyridines. researchgate.net

Table 1: Representative Conditions for SNAr Amination of 2-Chloropyridines

| Substrate | Amine | Conditions | Notes | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Various Secondary Amines | NMP, 200-300°C, Flow Reactor | Uncatalyzed reaction demonstrating the feasibility of SNAr at high temperatures. | researchgate.net |

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this reaction would involve coupling a 2-halopyridine (e.g., 2-bromopyridine) with 4-fluorobenzylamine.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent.

Common components of a Buchwald-Hartwig reaction system include:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes. libretexts.orgacsgcipr.org

Ligand: Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or others developed by Buchwald and Hartwig are crucial for promoting the reductive elimination step and preventing side reactions. organic-chemistry.orgnih.gov

Base: A non-nucleophilic base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or an inorganic base like potassium carbonate (K₂CO₃), is required. nih.govnih.gov

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. libretexts.orgnih.gov

New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been successfully synthesized using dichlorobis(triphenylphosphine)Pd(II)/xantphos as the catalytic system, demonstrating the applicability of this method to heterocyclic amine synthesis. nih.gov

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | libretexts.orgacsgcipr.org |

| Ligand | Xantphos, BINAP, P(o-tolyl)₃ | Stabilizes Pd complex, facilitates key reaction steps | organic-chemistry.orglibretexts.orgnih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine | nih.govnih.gov |

| Substrates | 2-Bromopyridine, 4-Fluorobenzylamine | Coupling partners | wikipedia.org |

Beyond palladium, other transition metals such as copper and nickel can also catalyze C-N cross-coupling reactions. Copper-catalyzed aminations, often referred to as Ullmann condensations, represent an older but still relevant method. While traditional Ullmann reactions require harsh conditions, modern ligand-accelerated protocols allow for milder reaction temperatures. acsgcipr.org

Nickel-catalyzed amination has emerged as a cost-effective alternative to palladium. acsgcipr.org Ni-based systems can effectively couple aryl halides with amines and may offer different reactivity or selectivity profiles. For instance, a nickel-catalyzed reductive amination approach has been developed that couples iminium ions with aryl halides. ucla.edu Furthermore, rhodium catalysts have been employed for the direct C-H amination of certain aromatic systems, offering a different strategic approach that avoids the pre-functionalization required for cross-coupling. researchgate.net

Alternative Synthetic Routes and Green Chemistry Considerations

The synthesis of this compound can be approached through various methods that prioritize environmental sustainability and efficiency. These green chemistry approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional synthetic protocols.

Solvent-Free Synthesis Techniques

Solvent-free synthesis, a cornerstone of green chemistry, offers significant advantages by eliminating the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of N-substituted pyridin-2-amines, mechanochemical methods such as ball milling can be employed. In this technique, solid reactants are ground together, and the mechanical energy input directly drives the chemical reaction.

A plausible solvent-free route for this compound involves the reaction of 2-aminopyridine (B139424) with 4-fluorobenzyl halide under ball-milling conditions. The inclusion of a solid base, such as potassium carbonate or sodium hydroxide, can facilitate the reaction by neutralizing the hydrogen halide byproduct. This method avoids the need for a solvent for both the reaction and subsequent purification steps, often leading to higher yields and reduced waste. Research on the solvent-free synthesis of related pyridine-2-yl substituted ureas has demonstrated the feasibility of C-H functionalization of pyridine N-oxides with dialkylcyanamides, yielding products in good to high yields (63–92%) without the need for solvents or halide reagents. rsc.org

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of a Related Schiff Base

| Method | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Conventional | Ethanol (Reflux) | 80°C | 1 hour | 54.4% |

| Green (Ambient) | Ethanol | Room Temp | 1 hour | 86.3% |

| Green (Ambient) | Ethanol-Water (1:1) | Room Temp | 1 hour | 95.6% |

Data adapted from a study on the synthesis of N-benzylidenepyridine-2-amine. ijcrcps.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. The application of microwave irradiation to the synthesis of this compound can proceed via the nucleophilic substitution of a 2-halopyridine with 4-fluorobenzylamine or through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

In a typical microwave-assisted procedure, the reactants, a suitable base, and a palladium catalyst (for cross-coupling) are mixed in a microwave-safe vessel with a minimal amount of a high-boiling point, microwave-absorbing solvent. The mixture is then subjected to microwave irradiation at a controlled temperature and pressure. The direct and efficient heating provided by microwaves can significantly accelerate the reaction rate. For instance, the synthesis of pyrimidine (B1678525) derivatives, structurally related to the target compound, has shown a substantial decrease in reaction time from hours to minutes and yield improvements of 10-25% under microwave irradiation compared to conventional heating. nih.govnih.gov

Table 2: Microwave-Assisted Synthesis of Bioactive Heterocycles

| Compound Type | Reaction | Conventional Method | Microwave Method |

|---|---|---|---|

| 1,2,3-Triazole derivatives | Condensation | 2-4 hours | 5-10 minutes (10-20% higher yield) |

| Pyrrolopyridine derivatives | Friedländer Cyclization | Hours | Minutes (10-20% higher yield) |

| Bis-pyrimidine derivatives | Condensation | 6-15 hours | 10-15 minutes (10-15% higher yield) |

Data compiled from studies on microwave-assisted synthesis of various azaheterocycles. nih.gov

Mechanochemical Synthesis

Mechanochemical synthesis, often performed using a ball mill, provides a solvent-free and often room-temperature alternative for synthesizing various organic compounds. rsc.org This high-energy milling process can promote reactions between solid reactants, sometimes leading to products that are difficult to obtain through traditional solution-phase chemistry.

For the synthesis of this compound, a mechanochemical approach could involve milling 2-aminopyridine with 4-fluorobenzaldehyde (B137897) in the presence of a reducing agent to facilitate a one-pot reductive amination. Alternatively, the direct reaction of 2-chloropyridine with 4-fluorobenzylamine could be facilitated by ball milling with a solid base. Studies on the mechanochemical synthesis of fluorinated imines from fluorinated benzaldehydes and various anilines have shown very high yields (often exceeding 90%), demonstrating the efficiency of this method for forming C=N bonds, which are precursors to the C-N single bond in the target molecule. mdpi.com Furthermore, this method has proven to be scalable. mdpi.com

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound.

Detailed Mechanistic Investigations of Key Steps

The formation of the C-N bond in this compound is the key step in its synthesis. Two primary mechanistic pathways are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination Mechanism: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(sp²)–N bonds. nih.gov The catalytic cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromopyridine), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (4-fluorobenzylamine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, this compound, which regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

The nature of the phosphine ligand on the palladium catalyst is critical for the efficiency of the reaction, with sterically hindered ligands often promoting the reductive elimination step. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Mechanism: In the absence of a metal catalyst, the reaction can proceed via an SNAr mechanism if a suitable leaving group (like a halogen) is present on the pyridine ring at the 2-position. The reaction is typically facilitated by a strong base. The mechanism involves:

Nucleophilic Attack: The nucleophilic amine (4-fluorobenzylamine) attacks the electron-deficient carbon atom bearing the leaving group on the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is then expelled, restoring the aromaticity of the pyridine ring and forming the final product.

The presence of electron-withdrawing groups on the pyridine ring can accelerate the rate of SNAr reactions.

Kinetic Profiling and Rate-Determining Steps

Kinetic studies provide valuable insights into the factors that influence the rate of a reaction. For the synthesis of this compound, the rate-determining step can vary depending on the reaction mechanism.

In the Buchwald-Hartwig amination , the rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific substrates, catalyst, and reaction conditions. Kinetic studies on related amination reactions have shown that the electronic properties of the substituents on both the aryl halide and the amine can significantly impact the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups on the amine can facilitate its coordination to the palladium center.

For the SNAr mechanism , the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. Kinetic studies on the aminolysis of related carbonates have shown that the reaction rates are influenced by the basicity of the amine nucleophile and the nature of the leaving group. koreascience.kr Studies on the reaction of N,N-dialkylformamide acetals with substituted anilines in pyridine have demonstrated that the reaction follows second-order kinetics, with the rate being dependent on the electronic nature of the substituents on the aniline. psu.edu Research on the synthesis of N-tosyl allylic amines has indicated a clear acceleration of the reaction with electron-donating groups and deceleration with electron-withdrawing groups on the styrene (B11656) substrate. acs.org

Spectroscopic Characterization for Structural Elucidation

The structural framework of N-(4-fluorobenzyl)pyridin-2-amine has been meticulously pieced together through various spectroscopic techniques. These methods provide a detailed map of the molecular architecture, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular environment can be obtained.

Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons in the pyridine (B92270) ring, the benzyl (B1604629) group, and the amine linker. The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm. libretexts.org The amine proton itself can be found in a broad range from approximately 0.5-5.0 ppm, with its exact position influenced by hydrogen bonding and sample concentration. libretexts.org

To definitively identify the amine proton signal, a deuterium (B1214612) oxide (D₂O) exchange experiment can be performed. The addition of a few drops of D₂O will cause the amine proton to be replaced by a deuterium atom, leading to the disappearance of its corresponding signal in the ¹H NMR spectrum. libretexts.org

A representative, though not identical, compound, N-(pyridin-2-ylmethyl)aniline, shows the methylene (B1212753) protons (CH₂) at 4.46 ppm and aromatic protons in the range of 6.60-8.58 ppm. rsc.org For this compound, the protons on the fluorobenzyl ring would be expected to show splitting patterns characteristic of a para-substituted benzene (B151609) ring, often appearing as two distinct doublets.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Pyridine) | ~6.5 - 8.2 | m |

| Aromatic (Fluorobenzyl) | ~7.0 - 7.4 | m |

| Methylene (-CH₂-) | ~4.5 | d |

| Amine (-NH-) | ~5.0 - 6.0 | t |

Note: This table presents expected values and may vary based on solvent and experimental conditions.

Carbon-13 NMR complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

In a related structure, N-(pyridin-2-ylmethyl)aniline, the carbon resonances are observed at 49.32 ppm for the methylene carbon and between 113.08 and 158.58 ppm for the aromatic carbons. rsc.org For this compound, the carbon atoms of the pyridine ring and the fluorobenzyl group would resonate in the aromatic region. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of fluorinated organic compounds.

| Carbon | Expected Chemical Shift (ppm) |

| C (Pyridine) | ~107 - 158 |

| C (Fluorobenzyl) | ~115 - 165 |

| Methylene (-CH₂-) | ~48 |

Note: This table presents expected values and may vary based on solvent and experimental conditions.

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom on the benzyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY: This experiment would reveal correlations between neighboring protons, for instance, between the amine proton and the methylene protons, and among the protons on the pyridine and fluorobenzyl rings.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign the proton and carbon signals for each CH and CH₂ group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

N-H Stretch: As a secondary amine, a single, weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene group) are found just below 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the carbon-nitrogen double bonds in the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org The aliphatic C-N stretch is usually found between 1250-1020 cm⁻¹. orgchemboulder.com

N-H Bend: A secondary amine may show a weak N-H bending vibration around 1500-1600 cm⁻¹. libretexts.org

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region.

N-H Wag: A broad band due to N-H wagging is characteristic of primary and secondary amines and is observed in the 910-665 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium-Weak |

| C-F Stretch | 1000 - 1400 | Strong |

| N-H Wag | 910 - 665 | Broad |

Note: This table presents expected values and may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Analysis of Pyridine Ring and Amine Linkage Vibrations

Vibrational spectroscopy, including FT-IR and FT-Raman, would be essential for identifying the key functional groups within this compound. The N-H stretching vibration of the secondary amine is typically observed in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations are expected in the 1266-1386 cm⁻¹ region, though their identification can be complex due to mixing with other vibrations.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful tool for determining the elemental formula of a compound with high accuracy and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion (M⁺). This measurement, typically accurate to within a few parts per million, allows for the unambiguous determination of the elemental formula. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. For this compound, a primary fragmentation pathway would likely involve cleavage of the bond between the benzylic carbon and the amine nitrogen (α-cleavage). This could lead to the formation of a stable 4-fluorobenzyl cation (m/z 109) or a pyridin-2-amine radical cation fragment. Other potential fragmentations include the loss of the fluorine atom or fragmentation of the pyridine ring. Analyzing these specific fragmentation patterns is crucial for confirming the connectivity of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of the crystal structure would reveal how the molecules pack together in the solid state. Intermolecular interactions play a crucial role in stabilizing the crystal lattice. For this compound, one would expect to observe intermolecular hydrogen bonding between the amine hydrogen (N-H) of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. In the related structure of N-benzylpyridin-2-amine, these N-H···N hydrogen bonds form dimeric structures. Additionally, C-H···π interactions and potentially π-π stacking between the aromatic rings could further stabilize the three-dimensional network. The presence of the fluorine atom might also introduce C-H···F interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For N-(4-fluorobenzyl)pyridin-2-amine, these calculations would provide invaluable insights into its behavior at the molecular level.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically be performed using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This analysis would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its lowest energy state. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy could also be calculated.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-F | Data not available |

| N-H | Data not available | |

| C-N (pyridyl) | Data not available | |

| C-C (benzyl) | Data not available | |

| Bond Angle (°) | C-N-C | Data not available |

| F-C-C | Data not available | |

| Dihedral Angle (°) | C-C-N-C | Data not available |

This table is illustrative and awaits experimental or computational data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the amine hydrogen, suggesting a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich pyridine and amine moieties, while the LUMO may be distributed over the benzyl (B1604629) ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is illustrative and awaits experimental or computational data.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Table 3: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | Data not available |

| LP(3) F | σ(C-C) | Data not available |

This table is illustrative and awaits experimental or computational data.

Conformational Analysis and Energy Minima

The flexibility of the benzyl group allows for multiple conformations of this compound. Understanding the relative energies of these conformers is crucial for predicting the molecule's preferred shape and its interaction with biological targets.

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles (e.g., the C-C-N-C torsion angle between the benzyl and pyridinamine groups) and calculating the energy at each step, a PES scan can identify the lowest energy conformations (energy minima) and the energy barriers between them (transition states). For this compound, a PES scan would reveal the most stable arrangement of the benzyl and pyridinamine rings relative to each other.

Table 4: Hypothetical Relative Energies of Conformers of this compound from PES Scan

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Data not available | 0.00 |

| 2 | Data not available | Data not available |

| Transition State | Data not available | Data not available |

This table is illustrative and awaits experimental or computational data.

Identification of Stable Conformations and Rotational Barriers

The structural flexibility of this compound is primarily dictated by the rotation around the C-N and C-C single bonds of the benzylamine (B48309) linker. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformations and the energy barriers that separate them. rsc.org

A conformational analysis would typically begin by systematically rotating the key dihedral angles, such as the N-C(benzyl) and C(benzyl)-C(aryl) bonds, to map out the potential energy surface of the molecule. For each rotational step, a geometry optimization is performed to find the lowest energy structure for that specific dihedral angle. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, are well-suited for this purpose, providing a good balance between accuracy and computational cost for molecules of this size. chemrxiv.org

From this scan, several local energy minima, corresponding to stable conformers, can be identified. The global minimum represents the most stable conformation of the molecule in the gas phase. For a related compound, N-benzyl-pyridin-2-amine, X-ray crystallography has shown a conformation where the benzene (B151609) and pyridine rings are significantly twisted with respect to each other, with a dihedral angle of 67.63(8)°. This non-planar arrangement is a common feature in such systems, arising from a balance of steric hindrance and electronic effects.

The energy maxima between the stable conformers represent the transition states for rotation. The energy difference between a stable conformer and a transition state is the rotational barrier. rsc.org These barriers are crucial for understanding the molecule's dynamic behavior, as they determine the rate of interconversion between different conformations at a given temperature. For N-benzhydrylformamides, DFT calculations have been shown to satisfactorily reproduce experimentally determined rotational barriers. mdpi.com

An illustrative potential energy scan for the rotation around the N-C(benzyl) bond in this compound might reveal the data presented in Table 1.

Table 1: Illustrative Rotational Barrier Calculation for this compound This table presents hypothetical data for illustrative purposes.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |

|---|---|---|

| 0 | 5.2 | Transition State |

| 60 | 0.0 | Global Minimum |

| 120 | 4.8 | Transition State |

| 180 | 1.5 | Local Minimum |

Spectroscopic Property Prediction via Computational Methods

Computational NMR and IR Spectra Prediction

Computational quantum chemistry methods, especially DFT, have become powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jocpr.com

For NMR spectra prediction, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT calculations (e.g., B3LYP/6-311+G(d,p)). jocpr.com This approach calculates the absolute magnetic shielding tensors for each nucleus in the molecule. nih.gov To obtain the chemical shifts that are comparable to experimental data, the calculated shielding values are referenced against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org This allows for the prediction of both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra and to distinguish between different isomers or conformers. acs.org

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. A frequency calculation is typically performed on the optimized geometry of the molecule. tau.ac.il This analysis yields a set of normal modes of vibration, each with a specific frequency and intensity. The resulting data can be plotted as a theoretical IR spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net For example, a scaling factor of 0.97 is often used for B3LYP/6-31+G(d,p) calculations. researchgate.net

Comparison with Experimental Data for Validation

The validation of computational models is a critical step. This is achieved by comparing the predicted spectroscopic data with experimentally measured spectra. A good correlation between the predicted and experimental NMR chemical shifts and IR absorption bands provides confidence in the accuracy of the computed geometry and electronic structure. acs.orgresearchgate.net

For instance, the predicted ¹H and ¹³C NMR chemical shifts for this compound would be compared to those obtained from a dissolved sample of the pure compound. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or the presence of multiple conformers in solution, which the gas-phase calculation may not fully capture unless specifically modeled. nih.gov

Table 2 provides an illustrative comparison between hypothetical experimental and computationally predicted ¹³C NMR chemical shifts for this compound.

Table 2: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) (GIAO-DFT) | Deviation (ppm) |

|---|---|---|---|

| Py-C2 | 158.5 | 159.2 | -0.7 |

| Py-C6 | 148.0 | 148.8 | -0.8 |

| Ph-C4 (C-F) | 162.1 | 163.0 | -0.9 |

| CH₂ | 48.2 | 47.5 | +0.7 |

Likewise, the predicted IR spectrum would be compared to an experimental spectrum, for example, from a KBr pellet or an ATR measurement. The presence and position of key vibrational bands, such as the N-H stretch, C-H stretches (aromatic and aliphatic), and C=N/C=C ring vibrations, would be checked. jocpr.com

Reaction Mechanism Modeling and Transition State Characterization

Computational Investigation of Reaction Pathways

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. numberanalytics.com For a reaction involving this compound, such as its synthesis via a Buchwald-Hartwig amination, computational methods can be used to explore the step-by-step mechanism. mdpi.comnih.gov

The investigation begins by identifying the structures of the reactants, products, and any proposed intermediates. Each of these species corresponds to a local minimum on the potential energy surface. The next, more challenging step is to locate the transition state (TS) that connects these minima. acs.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. wikipedia.orglibretexts.org Its structure provides crucial information about the bond-making and bond-breaking processes occurring during the reaction.

Various algorithms, such as the synchronous transit-guided quasi-Newton (QST2 or QST3) method, can be used to locate a transition state structure. researchgate.net Once a candidate TS structure is found, a frequency calculation must be performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The definitive confirmation that a located transition state connects the desired reactants and products is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. numberanalytics.comprotheragen.ai An IRC analysis involves tracing the minimum energy path downhill from the transition state in both forward and reverse directions. scm.com

If the forward path leads to the potential energy minimum of the products and the reverse path leads to the potential energy minimum of the reactants, it confirms the connectivity of the transition state. researchgate.net The IRC path provides a detailed picture of the geometric changes that occur throughout the reaction, such as the continuous evolution of bond lengths and angles. protheragen.ai The energy profile along the IRC gives the activation energy barrier for the reaction.

Figure 1 illustrates a hypothetical reaction energy profile for a generic reaction step involving this compound, as would be determined from an IRC calculation.

Figure 1: Illustrative Reaction Coordinate Diagram This diagram is a hypothetical representation.

This type of analysis is fundamental to understanding reaction kinetics and selectivity. By comparing the activation barriers for different possible pathways, chemists can predict which reaction is more likely to occur. Transition State Theory (TST) can then be used to calculate theoretical reaction rate constants from the computed activation energies. wikipedia.orgquantumatk.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-resolved behavior of molecules, offering insights into their structural fluctuations and interactions with the surrounding environment.

The solvation of this compound is expected to be significantly influenced by the nature of the solvent, owing to the distinct chemical functionalities within the molecule. The pyridin-2-amine moiety contains both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the pyridine nitrogen and the amine nitrogen). The 4-fluorobenzyl group, while largely hydrophobic, possesses a polar carbon-fluorine bond.

In protic solvents , such as water or ethanol, the primary solvation interactions would involve hydrogen bonding. The amine proton is expected to form strong hydrogen bonds with solvent molecules, while the pyridine nitrogen and, to a lesser extent, the fluorine atom can act as hydrogen bond acceptors. The aromatic rings will likely engage in hydrophobic interactions, promoting the organization of water molecules into a clathrate-like structure around these nonpolar surfaces.

In aprotic polar solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvent molecules can act as hydrogen bond acceptors for the amine proton. The polar nature of these solvents would also favorably interact with the dipole moments of the pyridine ring and the C-F bond.

In nonpolar solvents , such as hexane (B92381) or chloroform, solvation would be driven by weaker van der Waals forces and dipole-induced dipole interactions. The solubility in such solvents is expected to be lower compared to polar solvents.

The dynamics in solution will be characterized by the continuous formation and breaking of these intermolecular interactions. The mobility of the solvent molecules around the solute can be quantified through parameters like the radial distribution function, which is not available for this specific compound but is a standard output of MD simulations.

While direct MD simulation data is lacking, crystal structure analysis of the closely related N-benzylpyridin-2-amine reveals a non-coplanar arrangement of the aromatic rings. In two separate crystallographic studies, the dihedral angle between the benzyl and pyridyl rings was found to be 67.2(1)° and 67.63(8)°. nih.govnih.gov This suggests a twisted conformation is energetically favorable in the solid state, likely to minimize steric hindrance and optimize packing interactions.

An MD simulation in solution would likely show the molecule sampling a range of conformations around this twisted minimum. The energy barrier to rotation around the C-N and C-C single bonds of the linker is expected to be relatively low, allowing for significant flexibility. The fluorine substituent at the para-position of the benzyl ring is not expected to introduce significant steric hindrance that would drastically alter the preferred dihedral angle compared to the unsubstituted analog. However, its electronic effects could subtly influence the potential energy surface.

A hypothetical MD simulation would track the evolution of these dihedral angles over time, providing a probability distribution of the accessible conformations. The flexibility of the molecule is an important determinant of its ability to bind to biological targets, as it allows for induced-fit mechanisms.

Below is a table summarizing the key structural features of N-benzylpyridin-2-amine from crystallographic data, which serves as a baseline for understanding the likely conformation of its 4-fluoro derivative.

| Parameter | Value (Study 1) nih.gov | Value (Study 2) nih.gov |

| Dihedral Angle (Benzyl Ring vs. Pyridyl Ring) | 67.2 (1)° | 67.63 (8)° |

| Hydrogen Bonding Motif | N—H···N intermolecular bonds forming centrosymmetric dimers | N—H···N intermolecular bonds forming centrosymmetric dimers |

Reactivity, Derivatization, and Synthetic Utility

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring is a key site for electrophilic attack and coordination chemistry.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen of N-(4-fluorobenzyl)pyridin-2-amine can undergo N-alkylation to form quaternary pyridinium (B92312) salts. This reaction typically involves treatment with alkyl halides. The resulting pyridinium salts can serve as precursors for further synthetic modifications. For instance, N-aminopyridinium salts can be synthesized by reacting pyridine derivatives with electrophilic aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov These salts, in turn, can be used in various synthetic applications, including the construction of more complex heterocyclic systems. nih.gov

N-acylation of the pyridine nitrogen can also be achieved, often using acyl halides or anhydrides. These reactions can lead to the formation of N-acylpyridinium salts, which are reactive intermediates. For example, the reaction of pyridines with acylating agents in the presence of a base can yield such salts. pharmaguideline.com

Coordination with Metal Centers (Ligand Chemistry)

The pyridine nitrogen atom, along with the exocyclic amine, allows this compound to act as a versatile ligand in coordination chemistry. 2-Aminopyridine (B139424) derivatives are known to coordinate with metal ions in several ways: through the ring nitrogen, the exocyclic amino group, or simultaneously through both in a chelating or bridging fashion. sciencenet.cn This coordination behavior is crucial in the formation of metal-organic frameworks (MOFs) and other coordination complexes. sciencenet.cn

The pyridyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the formation of chelated intermediates with metals like palladium, rhodium, and iridium. rsc.org This has been extensively utilized in the functionalization of N-aryl-2-aminopyridines. rsc.org For instance, the formation of a six-membered palladacycle intermediate has been observed in the Pd(II)-catalyzed arylation of N-aryl-2-aminopyridines. rsc.org

Reactions at the Amine Nitrogen Atom

The secondary amine nitrogen is another key reactive center, participating in a range of bond-forming reactions.

Amide Formation and Other N-Substitutions

The secondary amine of this compound can readily react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. libretexts.orglibretexts.org This reaction is a fundamental transformation in organic synthesis. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for amide formation from carboxylic acids under mild conditions. masterorganicchemistry.com

Beyond acylation, the amine nitrogen can undergo other substitution reactions. For example, N-alkylation of the amino group of 2-aminopyridine can be achieved with arylmethyl alcohols through a borrowing hydrogen strategy catalyzed by ruthenium complexes. researchgate.net It has been noted that in such reactions, the amino group is selectively alkylated over the pyridine nitrogen. researchgate.net

| Reactant | Reagent/Catalyst | Product Type | Reference |

| 2-Aminopyridine | Carboxylic acid, Sodium borohydride | N-Alkylaminopyridine | researchgate.net |

| 2-Aminopyridine | 1,2-Diketone, BF3·OEt2 | N-Alkylated secondary amine | acs.org |

| N-Propargylic β-enaminones, N-Substituted formamides | NaOH | 2-Aminopyridine derivative | dicp.ac.cn |

| 2-Aminopyridine | Benzyl (B1604629) alcohol, Ruthenium complex | N-Substituted aminopyridine | researchgate.net |

| Acid chloride | Ammonia, 1° or 2° amine | Amide | libretexts.org |

| Carboxylic acid | Amine, DCC | Amide | masterorganicchemistry.com |

Oxidation and Reduction Processes

The amine nitrogen in this compound can be subject to oxidation. The metabolic N-oxidation of arylamines to N-hydroxy arylamines is a known biological process. nih.gov In a chemical context, the oxidation of N-aryl(benzyl)amines can be challenging, but N-(arylsulfonyl)benzylamines have been successfully oxidized to N-arylsulfonylimines using potassium persulfate (K2S2O8). nih.gov

Reduction of the corresponding amide derivatives is a common method to synthesize amines. libretexts.org While direct reduction of the amine itself is less common, related functionalities can be reduced to affect the amine.

Reactions at the Fluorophenyl Moiety

The 4-fluorophenyl group is generally stable but can participate in certain reactions, particularly those involving the fluorine atom or the aromatic ring.

The presence of a fluorine atom can influence the reactivity and biological properties of the molecule. nih.govnih.gov Fluorinated phenyl groups are of interest in medicinal chemistry due to their potential to enhance properties like metabolic stability and binding affinity. nih.govontosight.aipharmtech.com

While the C-F bond is strong, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, especially if the ring is further activated by electron-withdrawing groups. For instance, in related systems, SNAr reactions on fluorinated rings are a key step in the synthesis of more complex molecules. acs.org

The phenyl ring itself can undergo electrophilic aromatic substitution, though the fluorine atom and the benzylamine (B48309) substituent will influence the regioselectivity of such reactions. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be employed to further functionalize the phenyl ring, provided a suitable leaving group is present on the ring. pharmtech.com

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorine atom on the phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution, although it is deactivating. The amino group, connected via a benzyl bridge, also influences the electron density of the ring. However, the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgyoutube.comutexas.edu Friedel-Crafts reactions, for instance, are often not feasible as the catalysts can coordinate with the basic nitrogen of the pyridine ring, further deactivating it. libretexts.org

Despite these challenges, electrophilic substitution on the fluorophenyl ring can be achieved under specific conditions. For example, amidation reactions using reagents like N-fluorobenzenesulfonimide (NFSI) can introduce nitrogen-containing functionalities. nih.gov These reactions often proceed via an electrophilic aromatic substitution pathway. nih.gov The regioselectivity of such substitutions is influenced by the directing effects of both the fluorine atom and the benzylamine substituent.

Metalation and Cross-Coupling at Fluorophenyl Positions

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. baranlab.orgharvard.edu In this compound, the secondary amine can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the fluorophenyl ring by strong bases like organolithium reagents. baranlab.org This generates a lithiated intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents. The efficiency and regioselectivity of metalation can be influenced by factors such as the choice of base, solvent, and the presence of additives like TMEDA. baranlab.orgnih.gov

The resulting organometallic species can also participate in transition metal-catalyzed cross-coupling reactions. tcichemicals.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of carbon-nitrogen bonds. youtube.com Similarly, other cross-coupling protocols can be employed to form carbon-carbon bonds, enabling the connection of the this compound scaffold to other molecular fragments. These reactions are instrumental in building complex molecular architectures. nih.gov

Application as a Synthetic Intermediate

The diverse reactivity of this compound makes it a key intermediate in the synthesis of more elaborate molecules with potential applications in various fields, including medicinal chemistry and materials science.

Precursor for Complex Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of the pyridine ring and the secondary amine allows for the construction of fused ring systems through cyclization reactions. For instance, it can be a starting material for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are scaffolds of interest in medicinal chemistry. researchgate.net

Furthermore, the molecule can be elaborated through multi-step sequences involving the formation of new rings. For example, it can be a component in Ugi-Zhu reactions followed by cascade processes to assemble complex polyheterocyclic frameworks like pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com These strategies, often part of diversity-oriented synthesis, enable the rapid generation of libraries of complex molecules for biological screening. nih.gov The fluorobenzyl moiety can also be part of the synthesis of other heterocyclic systems like indazoles. nih.gov

Below is an interactive data table summarizing the use of this compound and its derivatives as precursors for complex heterocyclic systems.

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

| This compound derivative | Condensation/Cyclization | Pyrazolo[3,4-b]pyridine | researchgate.net |

| This compound derivative | Ugi-Zhu/Cascade | Pyrrolo[3,4-b]pyridin-5-one | nih.govmdpi.com |

| This compound derivative | Cyclization | Indazole | nih.gov |

| This compound derivative | Acylation/Cyclization | 1,2,4-Triazol-5-amine | nih.govacs.org |

Building Block for Advanced Organic Materials

The structural features of this compound also make it a suitable building block for the construction of advanced organic materials. enamine.netenamine.net The pyridine and fluorophenyl rings can contribute to the electronic and photophysical properties of the final material. The ability to undergo various chemical transformations allows for its incorporation into larger conjugated systems, polymers, or functional dyes.

The introduction of specific functional groups through the reactions described above can be used to tune the material's properties, such as its emission wavelength in fluorescent materials or its charge transport characteristics in organic electronics. While specific examples for this compound in advanced materials are not extensively documented in the provided search results, its potential is evident from the general principles of materials design and the reactivity of its constituent parts.

Biological Activity and Mechanistic Insights Non Clinical Focus

Enzyme Inhibition Mechanisms

There is no available research detailing the enzyme inhibition mechanisms of N-(4-fluorobenzyl)pyridin-2-amine.

Binding Modes within Enzyme Active Sites

No studies were found that describe the binding modes of this compound within the active sites of any enzymes.

Structure-Activity Relationships at the Molecular Level (Enzyme Specificity)

Specific structure-activity relationship (SAR) studies at the molecular level to understand the enzyme specificity of this compound have not been reported in the available literature.

Kinetic Studies of Enzyme Inhibition

No kinetic studies detailing the enzyme inhibition constants (e.g., IC₅₀, Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive) for this compound have been published.

Receptor Binding Studies (Molecular Interactions)

There is no available research on the receptor binding properties of this compound.

Ligand-Receptor Interaction Profiling

No studies were found that profile the interactions of this compound with any specific biological receptors.

Computational Docking and Molecular Dynamics Simulations of Binding

No computational studies, such as molecular docking or molecular dynamics simulations, have been published to predict or analyze the binding of this compound to any biological targets.

Analysis of Pharmacophore Features and Binding Hotspots

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For this compound, the key pharmacophoric elements are the 2-aminopyridine (B139424) head, the flexible benzyl (B1604629) linker, and the electron-withdrawing fluorine atom on the phenyl ring.

Studies on structurally related 2-aminopyridine-based inhibitors targeting neuronal nitric oxide synthase (nNOS) provide significant insights into the potential binding interactions of this compound. nih.govnih.gov X-ray crystallography of these related inhibitors bound to nNOS reveals critical interaction points:

2-Aminopyridine Moiety : This group acts as a crucial anchor, forming key hydrogen bonds. Specifically, the pyridine (B92270) nitrogen and the exocyclic amine can engage in a bidentate hydrogen bond interaction with the carboxylate side chain of a glutamate (B1630785) residue (e.g., Glu592 in rat nNOS) in the enzyme's active site. nih.gov This interaction is fundamental to the potent inhibitory activity of this class of compounds.

Fluorobenzyl Group : The aromatic ring often participates in hydrophobic or π-π stacking interactions within the active site. The fluorine atom can modulate the electronic properties of the ring and may form specific interactions, such as hydrogen bonds with residues like tyrosine, or contribute to favorable hydrophobic contacts. nih.govnih.gov In studies of nNOS inhibitors, a fluorobenzene (B45895) linker was observed to form crucial hydrogen bonds with tyrosine residues. nih.gov

Molecular docking studies on other classes of compounds containing a 4-fluorophenyl group, such as inhibitors of DNA gyrase, have shown that this moiety consistently occupies hydrophobic pockets in the enzyme active site, contributing significantly to the binding affinity. nih.gov The combination of a hydrogen-bond donor/acceptor head (the aminopyridine) and a hydrophobic tail (the fluorobenzyl group) is a common pharmacophoric pattern for enzyme inhibitors.

Antimicrobial and Antiparasitic Activity Mechanisms

The 2-aminopyridine scaffold is present in numerous compounds investigated for antimicrobial and antiparasitic properties. researchgate.netnih.gov While direct studies on the antimicrobial mechanism of this compound are limited, the activities of related compounds suggest potential pathways of action.

Target Identification and Validation at the Cellular Level

For many pyridine- and quinazoline-based antimicrobial agents, a primary target is the folate biosynthesis pathway, specifically the enzyme dihydrofolate reductase (DHFR). researchgate.netmdpi.com DHFR is essential for the synthesis of nucleic acids and some amino acids, making it a validated target for antimicrobial therapy. For example, N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against multidrug-resistant Acinetobacter baumannii by targeting DHFR. researchgate.net Molecular docking studies of imidazo[4,5-b]pyridine derivatives also suggest DHFR as a likely target. mdpi.com Given the structural similarities, it is plausible that this compound could exert antimicrobial effects by inhibiting bacterial DHFR.

Another potential target, identified for compounds containing a 4-fluorophenyl-pyridyl motif, is the p38 mitogen-activated protein kinase (MAPK). Inhibition of p38 by 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI) was shown to prevent permissive human cytomegalovirus (HCMV) infection by blocking viral DNA replication. nih.gov This suggests that this compound could potentially interfere with host cell pathways that are essential for pathogen replication.

Inhibition of Microbial/Parasitic Enzymes or Pathways

The mechanism of action for antimicrobial pyridine derivatives often involves the disruption of essential cellular processes. Derivatives of 2-aminopyridine have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). nih.govccsenet.org

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg·mL⁻¹ |

|---|---|

| Staphylococcus aureus | 0.039 ± 0.000 |

| Bacillus subtilis | 0.039 ± 0.000 |

While the specific compound this compound was not tested, these findings highlight the potential of the 2-aminopyridine core. The introduction of a lipophilic benzyl group, particularly one with an electron-withdrawing fluorine atom, can enhance membrane permeability and cellular uptake, potentially increasing the compound's efficacy.

In the context of antiparasitic activity, fluorophenyl-substituted compounds have demonstrated significant effects. For instance, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent showed nanomolar efficacy against Leishmania major, while a difluorophenyl analogue was selectively active against Toxoplasma gondii. nih.gov The proposed mechanism for such compounds often relates to their structural similarity to natural purine (B94841) bases, allowing them to interfere with nucleic acid metabolism in the parasite.

Mechanisms of Action in Cellular Assays (Excluding Human Clinical Data)

Insights from Cell-Based Reporter Gene Assays

Currently, there is no specific published research detailing the use of this compound in cell-based reporter gene assays. However, these assays represent a powerful tool for elucidating its mechanism of action. Reporter gene assays utilize genetically modified cell lines where the expression of a reporter protein (like luciferase or green fluorescent protein) is controlled by a specific DNA response element.

This methodology could be applied to this compound to screen for its effects on various signaling pathways. For example, to investigate potential anti-inflammatory activity, a cell line containing a luciferase gene under the control of a Nuclear Factor-kappa B (NF-κB) response element could be used. A reduction in luciferase signal upon treatment with the compound would suggest inhibition of the NF-κB pathway, a key regulator of inflammation. Similarly, other reporter systems could probe for effects on pathways related to cell cycle control, oxidative stress, or specific metabolic routes, thereby helping to identify its molecular targets and mechanism of action at the cellular level.

Cellular Permeability and Distribution Studies (Non-Human)

A critical factor for the biological activity of any compound is its ability to cross cell membranes to reach its intracellular target. The cellular permeability of this compound can be inferred from studies on highly similar 2-aminopyridine-based molecules, which have been extensively evaluated using non-human in vitro models like the Caco-2 and PAMPA assays. nih.govnih.gov

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a standard model for predicting oral drug absorption. eurofinsdiscovery.comevotec.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion across a lipid membrane, often used to predict blood-brain barrier penetration. nih.gov

Studies on 2-aminopyridine inhibitors of nNOS revealed that while many compounds are potent, they often exhibit poor cell permeability, which would limit their therapeutic potential. nih.gov However, structural modifications, particularly the introduction of fluorine atoms, have been shown to significantly improve permeability. Increasing the lipophilicity by incorporating fluorine atoms onto the inhibitor backbone led to a marked increase in permeability as measured by the PAMPA assay. nih.gov

| Compound | Description | Permeability (Pₑ) in 10⁻⁶ cm·s⁻¹ (PAMPA) |

|---|---|---|

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | A difluorinated 2-aminopyridine derivative. | 17.3 |

This data suggests that the 4-fluoro substituent on the benzyl group of this compound is likely to enhance its cellular permeability compared to a non-fluorinated analogue, facilitating its transport across biological membranes to engage with intracellular targets.

Structure Property Relationships and Design Principles

Influence of Fluorine Substitution on Electronic Properties

The presence of a fluorine atom on the benzyl (B1604629) group significantly modulates the electronic landscape of the entire molecule. This influence is primarily exerted through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the phenyl ring and, by extension, from the rest of the molecule. This can impact the reactivity of the aromatic ring and the basicity of the amine groups.

While fluorine possesses lone pairs that can participate in resonance (+R effect), its high electronegativity makes it a poor π-donor. In the case of N-(4-fluorobenzyl)pyridin-2-amine, the inductive effect is generally considered to be the dominant electronic influence of the fluorine substituent. The introduction of fluorine can alter various molecular properties, including pKa, metabolic stability, and binding affinities. researchgate.net

The strong inductive effect of fluorine decreases the electron density on the nitrogen atoms of the pyridin-2-amine moiety. This reduction in electron density lowers the basicity of both the pyridine (B92270) nitrogen and the secondary amine. The extent of this effect is influenced by the distance and connectivity between the fluorine atom and the basic centers.

| Property | Influence of 4-Fluoro Substitution |

| Basicity of Pyridine Nitrogen | Decreased due to -I effect |

| Basicity of Secondary Amine | Decreased due to -I effect |

| Molecular Dipole Moment | Increased |

| Metabolic Stability | Often enhanced |

Conformational Preferences and Their Impact on Reactivity/Binding

The three-dimensional shape of this compound is not static, and its preferred conformations play a critical role in its chemical reactivity and ability to bind to biological targets.

The specific conformation adopted by this compound is crucial for its interaction with biological macromolecules, such as enzymes or receptors. The spatial arrangement of the fluorophenyl and pyridinyl groups determines how the molecule fits into a binding pocket. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a key determinant of its biological activity. The conformational flexibility allows the molecule to adapt its shape to the target, but this can also come with an entropic penalty upon binding.

Design of Analogues for Targeted Applications

The this compound scaffold serves as a valuable starting point for the design of analogues with tailored properties for specific applications. By systematically modifying different parts of the molecule, researchers can optimize its activity, selectivity, and pharmacokinetic profile.

For instance, substitution on the pyridine ring can be explored to enhance potency and selectivity for a particular biological target. nih.gov The nature and position of substituents on the phenyl ring can also be varied to modulate electronic properties and binding interactions. The design of novel heterocyclic compounds with potential biological activities is a significant area of medicinal chemistry. mdpi.com For example, derivatives of 2-aminopyridine (B139424) have been synthesized and evaluated for various biological activities, including as inhibitors of enzymes and as anti-cancer agents. nih.govnih.gov The synthesis of a series of position-6 substituted 2-amino-4-methylpyridine analogues has been reported, with some compounds identified as potent inhibitors for inducible nitric oxide synthase (iNOS). nih.gov

| Modification Strategy | Potential Impact |

| Substitution on the Pyridine Ring | Modulate binding affinity and selectivity |

| Varying Phenyl Ring Substituents | Fine-tune electronic properties and lipophilicity |

| Altering the Linker | Optimize conformational flexibility and spatial orientation of aromatic rings |

Rational Design Strategies for Enhanced Specificity

Rational drug design for derivatives of the this compound scaffold focuses on maximizing interactions with the intended biological target while minimizing off-target effects. Enhanced specificity is achieved by strategically modifying the molecule to exploit unique features of the target's binding site, such as specific amino acid residues, pockets, or channels.

Key strategies include:

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. By visualizing how a ligand like this compound fits into the binding site, researchers can identify opportunities to introduce new functional groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or electrostatic contacts). For instance, if a specific region of the binding pocket contains a glutamic acid residue, introducing a basic amine group onto the pyridine ring could form a strong salt bridge, thereby increasing both potency and specificity.

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD strategies are employed. This involves studying the structure-activity relationships (SAR) of a series of known active molecules. By identifying the common structural features, or pharmacophores, required for activity, new analogs can be designed. For example, if a series of active pyridin-2-amine derivatives all feature a hydrogen bond donor at a specific position on the pyridine ring, this feature would be retained or mimicked in newly designed compounds.

Fragment-Based Drug Discovery (FBDD): This technique involves screening small chemical fragments to identify those that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound. A fragment such as 2-aminopyridine or 4-fluorobenzylamine (B26447) could serve as a starting point, with subsequent chemical elaboration guided by structural information to build a highly specific inhibitor.

Modifications to the Pyridine Core or Benzyl Moiety

The this compound scaffold offers two primary regions for chemical modification: the pyridine core and the benzyl moiety. Alterations to these parts of the molecule can significantly impact its biological activity, selectivity, and pharmacokinetic properties.

Modifications to the Pyridine Core: The pyridine ring is a common heterocycle in FDA-approved drugs because its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility. nih.gov Introducing substituents onto the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For example, adding electron-withdrawing groups can increase the acidity of the amine proton and potentially alter binding interactions. nih.gov Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen.

Studies on related pyridine derivatives have shown that the position and nature of substituents are critical. For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, electron-withdrawing groups on the pyridine ring enhanced DNA binding. nih.gov In another study on pyrazolo[4,3-c]pyridines, the introduction of amine groups at specific positions led to a significant improvement in binding affinity through additional electrostatic contacts. acs.org

Modifications to the Benzyl Moiety: The 4-fluorobenzyl group plays a crucial role in orienting the molecule within a binding pocket and participating in hydrophobic and, potentially, halogen-bonding interactions. The fluorine atom is a particularly interesting substituent; as a weak hydrogen bond acceptor with high lipophilicity, it can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.

The systematic replacement of the 4-fluoro substituent with other groups allows for a thorough exploration of the structure-activity relationship. Research on N(1-benzyl pyridinium) styryls demonstrated that substituting the benzyl moiety with different electron-donating or electron-withdrawing groups is crucial for modulating inhibitory potency against different enzymes. acs.org Specifically, the presence of a chloro or fluoro group on the benzyl ring was found to boost activity. acs.org

The following table illustrates hypothetical SAR data for modifications to the this compound scaffold, based on principles observed in related compound series.

| Compound ID | Pyridine Ring Substituent (R1) | Benzyl Ring Substituent (R2) | Hypothetical IC50 (nM) |

| Parent | H | 4-F | 150 |

| A-1 | 4-CH3 | 4-F | 200 |

| A-2 | 5-Cl | 4-F | 80 |

| A-3 | 5-OCH3 | 4-F | 120 |

| B-1 | H | H | 500 |

| B-2 | H | 4-Cl | 130 |

| B-3 | H | 4-CH3 | 450 |

| B-4 | H | 3,4-diF | 95 |

This table contains illustrative data based on established medicinal chemistry principles and is not derived from experimental results for these specific compounds.

Computational Descriptors for Structure-Activity/Property Prediction

Computational chemistry provides powerful tools for predicting the biological activity and physicochemical properties of novel compounds before their synthesis, thereby saving time and resources. These methods are integral to modern drug discovery and are widely applied to scaffolds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more quantitative molecular descriptors to the activity of the compounds.

The development of a QSAR model for this compound derivatives would involve these steps:

Data Set Assembly: A series of analogs would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding), yielding quantitative data like IC50 or Ki values.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be classified into several categories:

Constitutional (1D): Molecular weight, number of atoms, number of rings.

Topological (2D): Descriptors of molecular connectivity and shape, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical (3D): Descriptors derived from the 3D conformation of the molecule, such as molecular surface area and volume.

Physicochemical: Properties like logP (lipophilicity), polar surface area (PSA), and calculated pKa.

Electronic: Descriptors related to the electron distribution, such as dipole moment and partial charges on atoms.

Model Building and Validation: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a mathematical relationship is established between a subset of the calculated descriptors and the observed biological activity. The predictive power of the resulting model is then rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation.

For example, a QSAR study on 9-(pyridin-2'-yl)-aminoacridines successfully developed an equation correlating the change in DNA thermal denaturation temperature (a measure of binding) with the Hammett constant (σp+), an electronic descriptor. nih.gov This indicated that electron-withdrawing groups on the pyridine ring promoted the interaction. nih.gov

Machine Learning Approaches in Compound Design

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in drug design, capable of handling large and complex datasets to build highly predictive models. Unlike traditional QSAR, ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular features and biological activity. mdpi.com

In the context of designing new this compound analogs, ML can be applied in several ways:

Predictive Modeling: An ML model can be trained on a dataset of known compounds and their activities to predict the potency of newly designed, unsynthesized molecules. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis.

Generative Models: More advanced ML techniques, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be used to generate entirely new chemical structures. mdpi.com By learning from a database of known active compounds, these models can propose novel molecules that are predicted to have high activity and desirable drug-like properties, exploring chemical space beyond simple modifications of a known scaffold.

The process involves representing molecules as numerical inputs (e.g., using molecular fingerprints or calculated descriptors) and training the model to recognize patterns associated with high activity. The performance of ML models is highly dependent on the quality and size of the training data. mdpi.com

Advanced Research Topics and Emerging Applications

Application in Advanced Materials and Nanotechnology

The unique electronic properties of the pyridine (B92270) ring and the potential for functionalization offered by the amine and fluorobenzyl groups suggest that N-(4-fluorobenzyl)pyridin-2-amine could be a valuable component in the development of advanced materials.